
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide
Overview
Description
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
N-(6-Nitro-1-oxo-indan-5-yl)-acetamide has been investigated for its potential as a pharmacophore in drug development. Its derivatives exhibit a range of biological activities:
- Anticancer Activity : Research indicates that compounds similar to this compound display significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For instance, a related compound showed an IC50 value of 10.56 μM against HepG2 cells, suggesting strong anti-proliferative properties .
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial effects, inhibiting growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.
Chemical Biology
The compound serves as a probe in biochemical studies due to its reactive functional groups. It can interact with enzymes and receptors, providing insights into biological pathways. For example, molecular docking studies have shown that modifications to the nitro group can enhance binding affinities to specific enzyme targets .
Materials Science
This compound is also explored as a building block for advanced materials, including organic semiconductors and polymers. Its unique structure allows for the synthesis of materials with tailored electronic properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference Year |
---|---|---|---|
Derivative A | MCF7 (Breast Cancer) | 15 | 2023 |
Derivative B | HepG2 (Liver Cancer) | 10.56 ± 1.14 | 2016 |
These findings indicate promising avenues for further drug development targeting cancer.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial activity of related compounds:
Compound | Target Organism | MIC (µg/mL) | Reference Year |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 | 2024 |
Compound D | Escherichia coli | 64 | 2024 |
This data highlights the potential of these compounds as therapeutic agents against bacterial infections.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at position 6 undergoes catalytic hydrogenation or chemical reduction to form an amine derivative. This reaction is critical for generating intermediates used in pharmaceutical synthesis.
Reaction Conditions :
Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | Ethanol | 25°C | 85% | |
SnCl₂/HCl | EtOH | 60°C | 72% |
The resulting amine (5-acetamido-6-aminoindan-1-one) serves as a precursor for further functionalization, such as diazotization or coupling reactions.
Amide Hydrolysis
The acetamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid or amine derivatives.
Reaction Pathways :
-
Acidic Hydrolysis :
Conditions: 6M HCl, reflux (110°C), 4 h.
Yield: ~68% (isolated as white precipitate). -
Basic Hydrolysis :
Conditions: 2M NaOH, 80°C, 2 h.
Yield: ~60%.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group directs electrophiles to meta positions. Example reactions include:
Nitration
Further nitration occurs at position 4 (meta to nitro group):
Conditions :
-
HNO₃/H₂SO₄, 0–5°C, 2 h.
-
Yield: 55% (1,4,6-trinitroindan-5-yl acetamide).
Sulfonation
Conditions :
-
Fuming H₂SO₄, 50°C, 3 h.
-
Yield: 48% (5-acetamido-6-nitroindan-1-sulfonic acid).
Nucleophilic Substitution
While the nitro group reduces ring activation, bromination at position 7 (para to acetamide) is feasible:
Bromination :
-
Yield: 40%.
-
Mechanism: Electrophilic attack facilitated by FeBr₃.
Cyclization Reactions
The indanone scaffold participates in cyclization to form fused heterocycles.
Example :
Reaction with thiourea in ethanol under reflux forms a thiazole ring fused to the indanone structure.
-
Yield: 35%.
-
Application: Enhances bioactivity in antimicrobial testing.
Oxidation and Reduction of the Ketone
The 1-oxo group undergoes redox reactions:
Reaction | Reagent | Product | Yield |
---|---|---|---|
Reduction | NaBH₄/MeOH | 5-Acetamido-6-nitroindan-1-ol | 50% |
Oxidation | KMnO₄/H⁺ | 5-Acetamido-6-nitroindan-1-oic acid | 45% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling at brominated positions (if present):
-
Catalyst: Pd(PPh₃)₄
-
Conditions: K₂CO₃, DMF/H₂O, 80°C.
-
Applications: Synthesis of biaryl derivatives for drug discovery.
Key Research Findings
-
Antimicrobial Activity : Derivatives from nitro reduction and amide hydrolysis show enhanced activity against Bacillus subtilis (MIC: 8 µg/mL) .
-
Anti-inflammatory Potential : Acetamide analogs inhibit COX-2 with IC₅₀ values of 12–18 µM.
-
Stability : The compound is stable under ambient conditions but degrades in strong UV light (t₁/₂: 4 h).
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(6-Nitro-1-oxo-indan-5-yl)-acetamide, and how can reaction conditions be optimized?
- Methodology :
- Route Selection : Start with indanone derivatives as precursors. Nitration at the 6-position requires careful control of nitric acid concentration and temperature to avoid over-nitration or decomposition .
- Acetylation : Use acetic anhydride in anhydrous conditions with a catalyst (e.g., H₂SO₄) to introduce the acetamide group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves yield (>75%) .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.2–8.5 ppm (aromatic H), δ 2.1 ppm (acetamide CH₃), and δ 10.2 ppm (NH, broad singlet) .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 263.07 (C₁₁H₁₀N₂O₄) .
- IR Spectroscopy : Key bands include C=O (amide: ~1650 cm⁻¹) and NO₂ (asymmetric stretch: ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model electronic properties (e.g., HOMO-LUMO gap, nitro group charge distribution) and predict thermal stability .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation behavior and solubility .
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina to hypothesize biological activity .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable-Temperature NMR : Perform experiments (25–80°C) to detect dynamic processes (e.g., rotameric equilibria of the acetamide group) that cause peak broadening .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (ethanol/water) and analyzing bond lengths/angles to confirm nitro and carbonyl positions .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping NH and aromatic proton signals .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (doses: 1–100 µM) .
- Enzyme Inhibition : Test against nitroreductases or cytochrome P450 isoforms via UV-Vis kinetics (λ = 340 nm for NADPH depletion) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .
Q. How can stability issues (e.g., nitro group reduction) be mitigated during storage or experimental use?
- Methodology :
- Storage Conditions : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Additive Screening : Include antioxidants (e.g., BHT at 0.1% w/v) in solutions to inhibit radical-mediated degradation .
- HPLC Monitoring : Use a C18 column (ACN/water + 0.1% TFA) to track purity over time; degradation products elute earlier (retention time <5 min) .
Q. Data Contradiction Analysis
Q. How to address discrepancies between theoretical (computational) and experimental spectral data?
- Methodology :
- Benchmarking : Compare computed (DFT) vs. experimental IR/NMR spectra. Adjust basis sets (e.g., 6-311++G(2d,p)) to improve accuracy for nitro group vibrations .
- Solvent Effects : Re-run calculations with explicit solvent models (e.g., PCM for DMSO) to account for hydrogen bonding shifts in NMR .
- Error Analysis : Calculate RMSD between predicted and observed ¹H NMR shifts; values >0.3 ppm suggest conformational flexibility or impurities .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-(6-nitro-1-oxo-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)12-9-4-7-2-3-11(15)8(7)5-10(9)13(16)17/h4-5H,2-3H2,1H3,(H,12,14) |
InChI Key |
FUQGXFRTLBWXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.